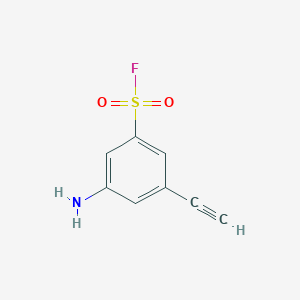

3-Amino-5-ethynylbenzenesulfonylfluoride

Descripción

3-Amino-5-ethynylbenzenesulfonylfluoride is a specialized aromatic compound featuring three distinct functional groups:

- Amino group (-NH₂) at the 3-position,

- Ethynyl group (-C≡CH) at the 5-position,

- Sulfonyl fluoride (-SO₂F) as a substituent.

The sulfonyl fluoride group is notable for its stability compared to sulfonyl chlorides, enabling selective bond-forming reactions under mild conditions .

Propiedades

Fórmula molecular |

C8H6FNO2S |

|---|---|

Peso molecular |

199.20 g/mol |

Nombre IUPAC |

3-amino-5-ethynylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C8H6FNO2S/c1-2-6-3-7(10)5-8(4-6)13(9,11)12/h1,3-5H,10H2 |

Clave InChI |

CMIUQLJKNFRSJU-UHFFFAOYSA-N |

SMILES canónico |

C#CC1=CC(=CC(=C1)S(=O)(=O)F)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for 3-Amino-5-ethynylbenzenesulfonylfluoride are designed to be scalable and cost-effective. These methods often involve multi-step synthesis processes that include the preparation of intermediate compounds, which are then converted to the final product through a series of chemical reactions .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-ethynylbenzenesulfonylfluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The sulfonyl fluoride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

3-Amino-5-ethynylbenzenesulfonylfluoride is widely used in scientific research due to its versatility and unique chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the development of chemical probes for studying biological processes.

Medicine: Potential use in drug discovery and development due to its ability to modify biological targets.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-Amino-5-ethynylbenzenesulfonylfluoride involves its ability to covalently modify biological targets through its sulfonyl fluoride group. This modification can affect the function of proteins and other biomolecules, making it useful for studying molecular pathways and developing therapeutic agents .

Comparación Con Compuestos Similares

Table 1: Structural Features and Functional Groups

Key Observations:

Functional Group Diversity: The target compound uniquely combines sulfonyl fluoride and ethynyl groups, enabling dual reactivity in orthogonal chemical reactions. In contrast, analogs like 3-Aminobenzotrifluoride lack sulfonyl fluoride, limiting their application to electron-deficient aromatic systems .

Sulfonyl Fluoride vs. Sulfonamide : Sulfonamide derivatives (e.g., ) exhibit lower electrophilicity due to the -NH group, making them less reactive than sulfonyl fluorides. This difference is critical in drug design, where stability is prioritized over reactivity .

Ethynyl Group: The ethynyl substituent in the target compound distinguishes it from fluorinated analogs (e.g., 3-amino-5-fluorobenzotrifluoride ), enabling alkyne-specific reactions like Cu-catalyzed cycloadditions.

Physicochemical Properties and Stability

Table 2: Comparative Physicochemical Data

Key Observations:

- Stability: Sulfonyl fluorides are more hydrolytically stable than sulfonyl chlorides but less stable than sulfonamides.

- Solubility: The trifluoromethyl group in 3-Aminobenzotrifluoride enhances lipophilicity, favoring solubility in non-polar media, whereas the sulfonyl fluoride in the target compound increases polarity .

Actividad Biológica

3-Amino-5-ethynylbenzenesulfonylfluoride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8FNO2S

- Molecular Weight : 215.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a sulfonyl fluoride moiety, which is known to enhance its reactivity and potential biological interactions.

The biological activity of 3-Amino-5-ethynylbenzenesulfonylfluoride can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This mechanism is particularly relevant in targeting serine proteases and other enzyme classes.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways that regulate various physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Inhibition Study :

- Objective : Evaluate the inhibitory effect on serine proteases.

- Method : In vitro assays were conducted using varying concentrations of the compound.

- Results : The compound demonstrated a dose-dependent inhibition with an IC50 value of 25 µM.

- Antimicrobial Efficacy :

-

Cytotoxicity in Cancer Cells :

- Objective : Investigate the cytotoxic effects on breast cancer cell lines.

- Method : MTT assay was used to assess cell viability post-treatment.

- Results : The compound induced apoptosis in MCF-7 cells with an IC50 of 30 µM, indicating potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.